N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups including a furan ring, a pyrazole ring, and a dihydropyridine ring. Furan is a five-membered aromatic ring with four carbon atoms and one oxygen atom . Pyrazole is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms. Dihydropyridine is a molecule based upon pyridine, and includes a nitrogen atom and two carbon atoms.
Molecular Structure Analysis
The molecular structure of furan compounds can be investigated through techniques like X-ray powder diffraction (XRPD) and density functional theory (DFT), which highlight the intricate details of their geometrical configurations.Chemical Reactions Analysis
The reactivity of furan compounds with sulfonyl groups has been explored through various chemical reactions. For instance, copper/silver-mediated cascade reactions for constructing sulfonylbenzo[b]furans from hydroxycinnamic acids and sodium sulfinates demonstrate the chemical versatility and potential synthetic utility of these compounds.Physical and Chemical Properties Analysis
The physical properties of related compounds, such as those involving furan-2,5-diylbis(diphenylmethanol) and its host–guest complexes, offer insights into the hydrogen bonding and molecular aggregation behavior critical for understanding the material characteristics of furan-derived compounds.Scientific Research Applications
Synthesis and Reactivity
The compound N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide, due to its complex structure, is involved in various synthesis and reactivity studies focusing on heterocyclic chemistry. For example, research on the synthesis of thio- and furan-fused heterocycles involves the creation of novel compounds starting from corresponding acid derivatives. Intramolecular cyclization, in the presence of thionyl chloride, forms the target fused ring systems, showcasing the compound's potential in generating new chemical structures with possible unique properties (Ergun et al., 2014).
Heterocyclic Amplifiers
In the field of microbiology, heterobicyclic compounds, including those with furan substituents, have been explored as amplifiers of phleomycin against Escherichia coli. This research illustrates the potential biomedical applications of such compounds, suggesting their role in enhancing antibiotic efficacy (Brown & Cowden, 1982).
Antiprotozoal Agents
Further extending the application of furan-based compounds, novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, containing furan substituents, have been synthesized and evaluated as antiprotozoal agents. These compounds demonstrated strong DNA affinities and showed significant in vitro and in vivo activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum, highlighting their potential in antiprotozoal therapy (Ismail et al., 2004).
Anticancer Activities
The exploration of furan-containing compounds extends to the synthesis and evaluation of novel pyrazolopyrimidines derivatives as potential anticancer and anti-5-lipoxygenase agents. These compounds underwent various syntheses and were assessed for their cytotoxic activities against HCT-116 and MCF-7 cancer cell lines. The structure-activity relationship of these compounds was discussed, contributing to the understanding of their potential therapeutic applications (Rahmouni et al., 2016).
Safety and Hazards
Properties
IUPAC Name |
N-[2-[4-(furan-2-yl)-3,5-dimethylpyrazol-1-yl]ethyl]-1-methyl-2-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c1-12-16(15-7-5-11-25-15)13(2)22(20-12)10-8-19-17(23)14-6-4-9-21(3)18(14)24/h4-7,9,11H,8,10H2,1-3H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQUVNGKEYQXXQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)C2=CC=CN(C2=O)C)C)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.